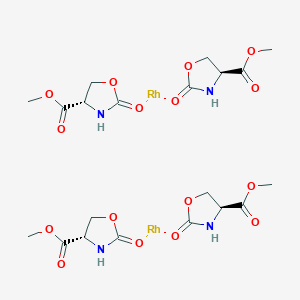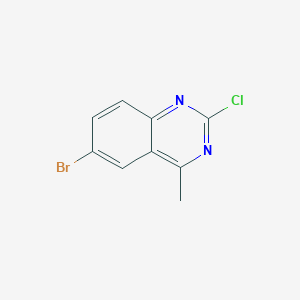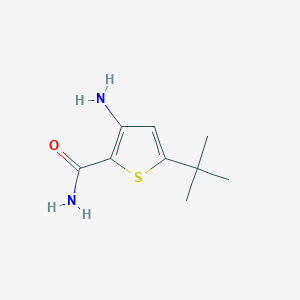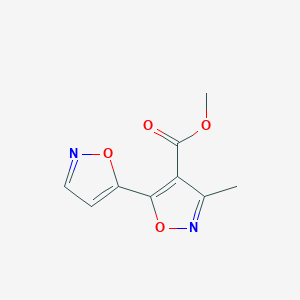
Pentanamide, 4,4-dimethyl-N-((4-nitrophenyl)thioxomethyl)-3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanamide, 4,4-dimethyl-N-((4-nitrophenyl)thioxomethyl)-3-oxo- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DTNM, and it has been synthesized using a variety of methods.
Wissenschaftliche Forschungsanwendungen
DTNM has been extensively studied for its potential applications in scientific research. One of the most promising applications of DTNM is in the field of cancer research. DTNM has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of DTNM is not fully understood. However, it is believed that DTNM inhibits the activity of enzymes involved in the biosynthesis of fatty acids, which are essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DTNM has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, DTNM has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to modulate the activity of certain enzymes involved in lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
DTNM has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in relatively large quantities. However, there are also some limitations to its use. DTNM is a reactive compound and can be difficult to handle. It is also relatively unstable and can decompose over time.
Zukünftige Richtungen
There are a number of future directions for research on DTNM. One area of research is the development of new cancer therapies based on DTNM. Another area of research is the development of new methods for synthesizing DTNM and related compounds. Additionally, there is a need for further research into the mechanism of action of DTNM and its biochemical and physiological effects.
Synthesemethoden
DTNM can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-nitrobenzyl chloride with 4,4-dimethyl-3-oxopentanenitrile in the presence of a base. This reaction results in the formation of a thioester intermediate, which is then reduced using a reducing agent to yield DTNM.
Eigenschaften
CAS-Nummer |
178408-11-2 |
|---|---|
Molekularformel |
C14H16N2O4S |
Molekulargewicht |
308.35 g/mol |
IUPAC-Name |
4,4-dimethyl-N-(4-nitrobenzenecarbothioyl)-3-oxopentanamide |
InChI |
InChI=1S/C14H16N2O4S/c1-14(2,3)11(17)8-12(18)15-13(21)9-4-6-10(7-5-9)16(19)20/h4-7H,8H2,1-3H3,(H,15,18,21) |
InChI-Schlüssel |
XBSZINYUSOWIOB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)NC(=S)C1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)C(=O)CC(=O)NC(=S)C1=CC=C(C=C1)[N+](=O)[O-] |
Andere CAS-Nummern |
178408-11-2 |
Synonyme |
4,4-dimethyl-N-(4-nitrobenzenecarbothioyl)-3-oxo-pentanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)


![2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide](/img/structure/B61781.png)



![Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B61792.png)

